molecular formula C13H13NO2S B14280598 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- CAS No. 160579-90-8

2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]-

Cat. No.: B14280598
CAS No.: 160579-90-8
M. Wt: 247.31 g/mol
InChI Key: GXIDNNRIWNVXTL-UHFFFAOYSA-N
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Description

2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- is a heterocyclic compound that features a thiazolidinedione core structure. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of antidiabetic drugs due to its ability to activate peroxisome proliferator-activated receptors (PPARs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2,4-thiazolidinedione with an appropriate aldehyde, such as 4-isopropylbenzaldehyde, in the presence of a base like piperidine in ethanol . The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For instance, microwave irradiation and ultrasound-promoted reactions have been employed to enhance reaction rates and yields while minimizing the use of hazardous solvents .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The methylene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[[4-(1-methylethyl)phenyl]methylene]- involves the activation of PPARγ receptors, which play a crucial role in regulating glucose and lipid metabolism . By binding to these receptors, the compound enhances insulin sensitivity and reduces blood glucose levels. Additionally, it exhibits antimicrobial activity by inhibiting cytoplasmic Mur ligase enzymes and scavenging reactive oxygen species (ROS).

Comparison with Similar Compounds

Properties

CAS No.

160579-90-8

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C13H13NO2S/c1-8(2)10-5-3-9(4-6-10)7-11-12(15)14-13(16)17-11/h3-8H,1-2H3,(H,14,15,16)

InChI Key

GXIDNNRIWNVXTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2

Origin of Product

United States

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